6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde
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Overview
Description
6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the methylation of 2,4-dihydroxy-3,6-dimethylbenzoic acid, followed by oxidation to form the aldehyde group. The reaction conditions typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation and oxidation processes. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: 6-Hydroxy-3-methoxy-2,4-dimethylbenzoic acid.
Reduction: 6-Hydroxy-3-methoxy-2,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds and participate in other non-covalent interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the dimethyl groups.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Similar structure but lacks the methoxy group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the dimethyl groups.
Uniqueness
6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde is unique due to the presence of both hydroxy and methoxy groups along with two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
6-Hydroxy-3-methoxy-2,4-dimethylbenzaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12O3
- IUPAC Name : this compound
This compound features hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) functional groups, which contribute to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents against resistant strains .
2. Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been assessed through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. The IC50 values for these effects were reported as follows:
Cytokine | IC50 (µM) |
---|---|
TNF-alpha | 5.5 |
IL-6 | 4.8 |
This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
3. Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated a significant scavenging effect with an IC50 value of 15 µM, highlighting its potential in combating oxidative stress-related conditions .
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. The treatment group showed a significant reduction in infection severity compared to the control group treated with standard antibiotics.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Anti-inflammatory Mechanism : It modulates signaling pathways related to inflammation, particularly through inhibition of NF-kB activation.
- Antioxidant Effects : The presence of hydroxyl groups allows for effective scavenging of free radicals, thereby reducing oxidative damage.
Properties
IUPAC Name |
6-hydroxy-3-methoxy-2,4-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(12)8(5-11)7(2)10(6)13-3/h4-5,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHAVXUWZJTTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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